1,4-Diazabicyclo[2.2.2]octane;perchloric acid
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Overview
Description
1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . When combined with perchloric acid, it forms a protonated derivative that has unique properties and applications in various fields.
Preparation Methods
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . Industrial production typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is then combined with perchloric acid to form the desired product.
Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form derivatives such as bis(chlorine)-1,4-diazabicyclo[2.2.2]octane.
Substitution: It participates in nucleophilic substitution reactions due to its strong nucleophilicity.
Coupling Reactions: It promotes coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Cycloaddition: It is used in cycloaddition reactions, including the Morita–Baylis–Hillman reaction.
Common reagents and conditions for these reactions include dichloromethane, fluorine, and microwave irradiation . Major products formed from these reactions include various heterocyclic compounds and functionalized polymers .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilicity and basicity. It acts as a nucleophilic catalyst, promoting various organic transformations by stabilizing transition states and facilitating bond formation . The molecular targets and pathways involved include the activation of carbonyl compounds and electron-deficient alkenes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Properties
CAS No. |
61134-93-8 |
---|---|
Molecular Formula |
C6H13ClN2O4 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;perchloric acid |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-2-8-5-3-7(1)4-6-8;2-1(3,4)5/h1-6H2;(H,2,3,4,5) |
InChI Key |
ZEXHUDCUFHAEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.OCl(=O)(=O)=O |
Origin of Product |
United States |
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